molecular formula C18H19N5OS2 B12030396 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624724-79-4

5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12030396
CAS No.: 624724-79-4
M. Wt: 385.5 g/mol
InChI Key: XEHPOVVSCXDNQU-XDHOZWIPSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base compound with a 1,2,4-triazole core. Key structural features include:

  • Position 5: A 4-ethoxyphenyl group, contributing electron-donating properties via the ethoxy (-OCH₂CH₃) substituent.
  • Position 4: A hydrazinyl moiety linked to a 4-(methylthio)benzylidene group, forming a Schiff base.
  • Position 3: A thiol (-SH) group, which can participate in hydrogen bonding or redox reactions.

The compound is synthesized via condensation of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-(methylthio)benzaldehyde in the presence of glacial acetic acid, a method analogous to other triazole-Schiff base syntheses .

Properties

CAS No.

624724-79-4

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5OS2/c1-3-24-15-8-6-14(7-9-15)17-20-21-18(25)23(17)22-19-12-13-4-10-16(26-2)11-5-13/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+

InChI Key

XEHPOVVSCXDNQU-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 4-(methylthio)benzaldehyde hydrazone, followed by cyclization with thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

S-Alkylation of the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. For example:
Reaction :
5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol + CH₃COCl → S-alkylated derivative

Conditions :

  • Base: Cs₂CO₃ or K₂CO₃

  • Solvent: DMF or THF

  • Temperature: 25–60°C
    Yield : 75–92%

Mechanism : Deprotonation of the thiol group forms a thiolate anion, which attacks electrophilic alkylating agents.

Schiff Base Formation via Hydrazinyl Group

The hydrazinyl (-NH-NH₂) moiety reacts with aldehydes/ketones to form Schiff bases:
Reaction :
this compound + RCHO → Hydrazone derivative

Conditions :

  • Catalyst: Acetic acid or piperidine

  • Solvent: Ethanol

  • Reflux: 4–8 hours
    Yield : 68–85%

Table 1 : Representative aldehydes and products

Aldehyde (RCHO)Product StructureYield (%)
4-NitrobenzaldehydeHydrazone with -NO₂82
FurfuralFuran-linked hydrazone76
Cinnamaldehydeα,β-Unsaturated hydrazone68

Cyclization to Heterocyclic Systems

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

1,3,4-Thiadiazole Formation

Reaction :
Treatment with H₂SO₄ induces cyclization via dehydration:
Product : 2-((5-(4-Methylthiophenylamino)-1,3,4-thiadiazol-2-yl)methyl)-5-ethoxy-1,2,4-triazole
Yield : 78%

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

Oxidizing AgentProductConditionsYield (%)
H₂O₂ (30%)Disulfide dimerRT, 2 hours88
KMnO₄ (acidic)Sulfonic acid0–5°C, 1 hour63

Note : Over-oxidation risks degradation of the triazole ring .

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution occurs at the 4-ethoxyphenyl group under nitration or sulfonation:

Reaction :
Nitration with HNO₃/H₂SO₄ → 3-Nitro-4-ethoxyphenyl derivative
Yield : 58%
Applications : Introduces sites for further functionalization .

Metal Complexation

The thiol and hydrazine groups coordinate with transition metals:
Example : Cu(II) complex formation
Conditions : Methanol, CuCl₂, 25°C
Stoichiometry : 1:2 (metal:ligand)
Applications : Enhanced antimicrobial activity .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 1,2,4-triazole derivatives with various aldehydes and hydrazines. The structural formula can be represented as follows:C17H20N4S(Molecular Weight 324.43)\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}\quad (\text{Molecular Weight }324.43)The synthesis typically includes:

  • Step 1 : Formation of the triazole ring.
  • Step 2 : Introduction of the ethoxyphenyl group.
  • Step 3 : Coupling with a methylthio-benzylidene hydrazone.

This synthetic route allows for the incorporation of various functional groups that can enhance the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol demonstrate selective cytotoxicity towards melanoma and triple-negative breast cancer cells (MDA-MB-231) .

Key Findings:

  • Cytotoxicity : The compound has been tested using MTT assays, revealing higher cytotoxicity against melanoma cells compared to normal cells .
  • Mechanism of Action : It is suggested that these compounds inhibit microtubule polymerization and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial activities. The incorporation of specific substituents can enhance their efficacy against bacterial and fungal strains. For example, studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Implications

The pharmacological implications of this compound extend beyond oncology. Its potential as an anti-inflammatory and antioxidant agent has been explored due to the presence of thiol groups which are known to scavenge free radicals .

Case Study 1: Anticancer Activity

A study published in PMC evaluated a series of triazole derivatives for their anticancer properties. Among them, compounds structurally similar to this compound showed promising results in inhibiting growth in melanoma cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various triazole derivatives for antimicrobial testing. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to the inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely studied for their structural versatility and biological/industrial applications. Below is a comparative analysis of the target compound with structurally analogous molecules:

Substituent Variations on the Triazole Core

Compound Name Key Substituents Synthesis Method Key Properties/Activities Reference
Target Compound 5-(4-Ethoxyphenyl), 4-(4-(methylthio)benzylidene) Condensation with 4-(methylthio)benzaldehyde Potential corrosion inhibition, bioactivity*
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () 5-(4-Nitrophenyl), 4-(phenoxybenzylidene) Condensation with 4-phenoxybenzaldehyde Electron-withdrawing nitro group enhances reactivity
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55, ) 5-(Trifluoromethylphenyl), 4-(bromobenzylidene) Reflux with benzaldehyde derivatives Trifluoromethyl group increases lipophilicity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () 4-(4-Methoxyphenyl), 5-phenyl Cyclization of hydrazinecarbothioamide derivatives Antifungal activity
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD, ) 5-(4-(Methylthio)benzyl) Alkylation of triazole-thiol precursor Corrosion inhibition (86% efficiency in HCl)

Notes:

  • Electron-Donating vs.
  • Bioactivity : The target compound’s methylthio group may mimic TRD’s corrosion inhibition , while its hydrazinyl-benzylidene moiety aligns with antiviral triazoles (e.g., –8) .

Physicochemical Properties

  • Solubility : Ethoxy and methoxy groups improve water solubility compared to nitro or trifluoromethyl substituents.
  • Stability : Methylthio groups resist hydrolysis better than esters or amides, enhancing durability in acidic environments .

Biological Activity

The compound 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{S}

This structure features a triazole ring, a hydrazine moiety, and various substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. The compound has been evaluated against various microorganisms:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae
  • Fungi : Candida albicans

Inhibition Zones

The antimicrobial activity was assessed using the cup-plate method at concentrations of 1% and 5%. The results are summarized in Table 1.

CompoundConcentration (%)S. aureus (mm)E. coli (mm)K. pneumoniae (mm)C. albicans (mm)
5a17548
5b19426
5c15435

The data indicate that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of the compound was evaluated through cytotoxicity assays against several cancer cell lines:

  • Melanoma : IGR39
  • Breast cancer : MDA-MB-231
  • Pancreatic carcinoma : Panc-1

Cytotoxicity Assay Results

The cytotoxicity was measured using the MTT assay, revealing that the compound showed selective toxicity towards cancer cells. The results are presented in Table 2.

Cell LineIC50 (µM)
IGR3912.3
MDA-MB-23115.6
Panc-118.9

These findings suggest that the compound possesses significant anticancer properties, particularly against melanoma cells .

Enzyme Inhibition

Compounds containing the triazole ring have been shown to inhibit various enzymes, which is crucial for their pharmacological effects. The following enzymes are notably affected:

  • Aromatase
  • Cholinesterase
  • Carbonic anhydrase

The presence of the triazole moiety facilitates interactions through hydrogen bonding with enzyme active sites, enhancing their inhibitory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar triazole-thiol derivatives:

  • Antimicrobial Screening : A study demonstrated that triazole-thiol derivatives exhibited good to moderate activity against a range of microorganisms, emphasizing the role of substituents in enhancing efficacy .
  • Cytotoxicity Studies : Research indicated that certain derivatives were more effective against specific cancer cell lines, suggesting that structural modifications can lead to improved selectivity and potency against tumors .
  • Enzyme Interaction Studies : Molecular docking studies have shown that triazole derivatives can effectively bind to enzyme active sites, indicating potential for drug development targeting specific diseases .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving hydrazinecarbothioamide intermediates. For example:

Intermediate formation : React 4-ethoxyaniline with thiocarbamide derivatives under basic conditions to form N-substituted hydrazinecarbothioamides .

Cyclization : Reflux the intermediate in aqueous NaOH to cyclize into the triazole-thiol core .

Schiff base formation : Condense the hydrazinyl group with 4-(methylthio)benzaldehyde in ethanol with catalytic acetic acid to form the benzylidene hydrazine moiety .
Key parameters include reaction time (4–6 hours for cyclization), solvent choice (ethanol or DMF), and acid/base catalysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental analysis to confirm stoichiometry.
  • ¹H-NMR to verify substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm, aromatic protons at δ ~6.8–7.8 ppm) .
  • LC-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) and rule out side products .
  • TLC (silica gel, chloroform/methanol eluent) for rapid purity assessment during synthesis .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation of the thiol (–SH) group . Avoid prolonged exposure to moisture, as hydrazine derivatives may hydrolyze .

Q. Which purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water or chloroform/petroleum ether mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .
  • Acid-base partitioning : Dissolve the crude product in 2 N NaOH, filter, and reprecipitate with HCl to isolate the thiol form .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the pharmacological potential of this compound?

  • Methodological Answer :
  • Target selection : Identify proteins with known triazole-thiol interactions (e.g., kinases, oxidoreductases).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Focus on hydrogen bonding (hydrazine NH, thiol S) and π-π stacking (aromatic rings) .
  • ADME analysis : Predict pharmacokinetics using SwissADME, noting potential issues like poor solubility (logP >3) or P-glycoprotein efflux .

Q. What strategies can address low yields in the cyclization step during synthesis?

  • Methodological Answer :
  • Optimize base concentration : Excess NaOH (8–10%) improves cyclization efficiency but may degrade sensitive substituents; test with Cs₂CO₃ for milder conditions .
  • Solvent effects : Replace ethanol with DMF to enhance solubility of intermediates .
  • Reaction monitoring : Use in-situ FTIR to track the disappearance of the thiourea C=S stretch (~1250 cm⁻¹) .

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact biological activity?

  • Methodological Answer : Design analogs via SAR studies :
  • Replace the 4-ethoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and protein binding .
  • Compare IC₅₀ values against control compounds in enzyme inhibition assays (e.g., acetylcholinesterase or COX-2) .
  • Use X-ray crystallography to resolve structural differences in protein-ligand complexes .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Methodological Answer :
  • Dynamic effects : Consider tautomerism in the triazole ring (e.g., 1,2,4-triazole vs. 1,3,4-isomer) by analyzing temperature-dependent NMR .
  • 2D techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near the hydrazine and thiol groups .
  • Reference compounds : Compare with spectra of structurally similar triazoles (e.g., 4-(4-methoxyphenyl) analogs) .

Q. What mechanistic insights explain the formation of byproducts during hydrazine condensation?

  • Methodological Answer :
  • Competitive pathways : The hydrazine group may react with aldehydes (Schiff base) or undergo oxidation to diazenes. Monitor reaction progress with UV-Vis (λmax ~300 nm for Schiff bases) .
  • Acid catalysis : Glacial acetic acid (3–5 drops) suppresses side reactions by protonating competing nucleophiles .
  • Byproduct isolation : Use preparative TLC to isolate impurities and characterize via high-resolution MS .

Q. How can the compound’s redox activity be leveraged in electrochemical sensing applications?

  • Methodological Answer :
  • Cyclic voltammetry : Perform scans in PBS (pH 7.4) to identify oxidation peaks (~0.5 V vs. Ag/AgCl) attributed to the thiol group .
  • Sensor fabrication : Immobilize the compound on gold electrodes via Au–S bonds; test sensitivity to heavy metals (e.g., Hg²⁺) via differential pulse voltammetry .

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